N-(5-chloropyridin-2-yl)-2-hydroxypropanamide
Description
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxypropanamide group at the 2-position. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)8(13)11-7-3-2-6(9)4-10-7/h2-5,12H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKDXXBIERHKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloropyridin-2-yl)-2-hydroxypropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the esterification of nicotinic acid to yield an ester intermediate, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution reactions introduce the chlorine atom at the 5-position of the pyridine ring. The final step involves the formation of the hydroxypropanamide group through amide bond formation under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further participate in other reactions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Amidation: The hydroxypropanamide group can undergo amidation reactions to form new amide bonds with other carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include a range of substituted pyridine derivatives and amides.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fibrosis and other diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exerting antifibrotic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide can be compared with other similar compounds, such as:
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound also features a chloropyridine moiety but has different functional groups, leading to distinct chemical and biological properties.
N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: This compound has additional substituents on the pyridine ring, which may enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biological Activity
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
This compound features a chloropyridine moiety and a hydroxypropanamide functional group, which are critical for its interaction with biological targets. The compound's molecular formula is with a molecular weight of 186.62 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, it has been shown to inhibit prolyl-4-hydroxylase (P4H), an enzyme crucial for collagen synthesis. By inhibiting P4H, the compound may exert antifibrotic effects, making it a candidate for treating fibrotic diseases.
Antifibrotic Properties
Research indicates that this compound demonstrates significant antifibrotic activity. In vitro studies using cell lines revealed that the compound effectively reduced collagen deposition and inhibited the expression of collagen type I alpha 1 (COL1A1) protein, which is pivotal in fibrosis development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although more extensive testing is required to establish its efficacy and mechanism against specific pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | Structure | Antifibrotic |
| N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide | Structure | Potential anticancer agent |
These comparisons highlight how variations in functional groups can influence biological activities and therapeutic applications.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Fibrosis : In a model of liver fibrosis induced by dimethylnitrosamine (DMN), treatment with this compound led to a significant reduction in collagen content and improved liver function markers compared to untreated controls .
- Antimicrobial Efficacy : A series of experiments demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µM, showcasing its potential as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for N-(5-chloropyridin-2-yl)-2-hydroxypropanamide and its derivatives?
The compound and its analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-chloro-2-aminopyridine can react with acrylic acid to form β-alanine derivatives, followed by hydrazide formation using hydrazine hydrate. Subsequent reactions with isothiocyanates or aromatic aldehydes yield structurally diverse derivatives (e.g., triazoles, hydrazones) . Optimization of molar ratios (equimolar for hydrazide condensations) and solvent systems (methanol, aqueous KOH) is critical.
Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound derivatives?
Structural validation relies on ¹H/¹³C NMR spectroscopy to identify proton environments (e.g., amide NH peaks at δ 10–12 ppm, pyridyl protons at δ 7–8 ppm) and carbon frameworks. Elemental analysis ensures purity and stoichiometric agreement. Mass spectrometry (exact mass) and IR spectroscopy (amide C=O stretches at ~1650 cm⁻¹) provide additional confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Catalysis : Use KI as a catalyst in DMF for nucleophilic substitutions (e.g., acetamide coupling), improving reaction rates and yields .
- Temperature control : Heating under reflux (e.g., 80°C in methanol) enhances hydrazone formation .
- Workup protocols : Acidification with HCl precipitates products like 1,2,4-triazoles from semithiocarbazide intermediates .
Q. How should researchers resolve discrepancies in bioactivity data between structurally similar derivatives?
Comparative studies of substituent effects are essential. For instance, 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide exhibits superior radical scavenging activity, while its phenylcarbamoyl analog shows better reducing power. Systematic evaluation of electronic (e.g., electron-withdrawing Cl) and steric effects (e.g., methyl vs. phenyl groups) via dose-response assays can clarify mechanisms .
Q. What strategies are effective for analyzing impurities or by-products in this compound synthesis?
- HPLC-MS : Identify low-abundance impurities (e.g., ethyl oxalamate by-products) .
- Recrystallization : Use polar solvents (ethanol/water) to isolate pure products from hydrazide intermediates .
- Stability studies : Monitor degradation under accelerated conditions (e.g., heat, light) to identify labile functional groups (e.g., ester hydrolysis) .
Q. How can computational methods predict the reactivity of this compound in drug design?
- Docking studies : Simulate interactions with biological targets (e.g., Factor Xa for anticoagulant analogs) using software like AutoDock .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .
Q. What approaches are used to address stereochemical challenges in synthesizing chiral derivatives?
- Chiral auxiliaries : Use (2R)-configured intermediates to control stereochemistry in isoindolinone derivatives .
- Enantiomeric resolution : Employ chiral HPLC columns or enzymatic kinetic resolution for racemic mixtures .
Methodological Considerations
Q. How to design analogs of this compound with enhanced bioactivity?
- Bioisosteric replacement : Substitute the hydroxypentanamide group with thioamide or carbamate moieties to modulate solubility and target affinity .
- Fragment-based design : Incorporate pharmacophores from active derivatives (e.g., 5-methoxybenzamide for anticoagulant activity) .
Q. What are the stability considerations for storing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
